molecular formula C16H14N6O2 B8180682 KA2507 CAS No. 1636894-46-6

KA2507

Cat. No.: B8180682
CAS No.: 1636894-46-6
M. Wt: 322.32 g/mol
InChI Key: LXHMTDHBMRZSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KA2507 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor belonging to the hydroxamic acid class. It exhibits an IC₅₀ of 2.5 nM against HDAC6, with >1,000-fold selectivity over other HDAC isoforms (e.g., HDAC1, HDAC8) . Preclinically, this compound lacks significant antiproliferative activity in vitro but demonstrates robust antitumor effects in vivo, primarily through immunomodulation. Key mechanisms include:

  • Reduction of STAT3 activation (a suppressor of antitumor immunity),
  • Downregulation of PD-L1 expression,
  • Upregulation of MHC class I proteins .

Its oral bioavailability in mice is 15%, with a Cₘₐₓ of 300 ng/mL .

Properties

IUPAC Name

4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15/h1-10,24H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHMTDHBMRZSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636894-46-6
Record name KA-2507
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636894466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KA-2507
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7NU11KRM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Architecture

This compound (CAS: 1636894-46-6) possesses the molecular formula C₁₆H₁₄N₆O₂ and a molecular weight of 322.32 g/mol . While its exact structure remains proprietary, HDAC6 inhibitors typically feature a zinc-binding group (ZBG), a hydrophobic linker, and a cap region interacting with the enzyme’s outer surface. Based on pharmacological data, this compound likely incorporates a hydroxamate ZBG, given its nanomolar HDAC6 inhibition (IC₅₀ = 2.5 nM).

Solubility and Stability

This compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 66.67 mg/mL (206.84 mM) , necessitating ultrasonication for dissolution. Stability studies recommend storage at 4°C with protection from light, consistent with hydroxamate-containing compounds prone to hydrolysis under acidic or basic conditions.

Synthetic Strategies for HDAC6 Inhibitors

General Framework for HDAC6 Inhibitor Synthesis

Most HDAC6 inhibitors follow a three-component design:

  • Zinc-binding group (ZBG) : Hydroxamic acids dominate due to strong Zn²⁺ chelation.

  • Linker region : Aliphatic or aromatic chains bridge the ZBG and cap.

  • Cap structure : Bulky aromatic groups enhance selectivity for HDAC6 over class I HDACs.

Table 1: Structural Features of Select HDAC6 Inhibitors

CompoundZBGLinkerCap StructureHDAC6 IC₅₀ (nM)
This compoundHydroxamateUndisclosedUndisclosed2.5
8fHydroxamateTetrahydropyridine2,4-Diaryl substituents6.4
1DFMO*Oxadiazole2-Aminoimidazoline5.1
SAHAHydroxamateAliphaticPhenyl7.1
*DFMO: Difluoromethyl-1,3,4-oxadiazole

Inferred Synthesis Pathway for this compound

Key Intermediate Formation

While this compound’s exact route is unpublished, parallel synthesis methods for hydroxamate-based HDAC6 inhibitors suggest the following steps:

Suzuki-Miyaura Coupling

Aryl boronic acids may couple with halogenated pyrimidine intermediates to introduce aromatic cap structures. For example, compound 6a–h in tetrahydropyridopyrimidine derivatives were synthesized via Suzuki reactions using Pd(dppf)Cl₂ and K₂CO₃.

Representative Reaction :

5 + 2 ArB(OH)2Pd(dppf)Cl2,K2CO36a–h (96% yield)\text{5 + 2 ArB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}3} \text{6a–h (96\% yield)}

Hydroxamate Formation

Ester intermediates (e.g., 7a–h ) undergo hydroxylamine treatment to yield hydroxamates. In analogous syntheses, HATU-mediated coupling with 8-methoxy-8-oxooctanoic acid followed by Boc deprotection generates hydroxamate precursors.

Example Deprotection :

Boc-protected intermediateTFA/CH2Cl2Free amineHydroxylamineHydroxamate\text{Boc-protected intermediate} \xrightarrow{\text{TFA/CH}2\text{Cl}2} \text{Free amine} \xrightarrow{\text{Hydroxylamine}} \text{Hydroxamate}

Final Assembly

Coupling the hydroxamate-ZBG with the cap-linker moiety completes the synthesis. For this compound, this likely involves amide bond formation between a functionalized cap and the hydroxamate-bearing linker.

Comparative Analysis of HDAC6 Inhibitor Synthesis

Yield Optimization Challenges

Hydroxamate instability often limits yields. For this compound, the reported oral bioavailability in mice is 15% at 200 mg/kg, suggesting synthetic challenges in achieving optimal pharmacokinetic properties.

Table 2: Synthetic Yields of HDAC6 Inhibitors

StepCompoundYield (%)Conditions
Suzuki Coupling6a–h96Pd(dppf)Cl₂, 1,4-dioxane
Hydroxamate Formation8a–h70–81HATU, DMF
Final Deprotection1066.7HCl, MeOH

Selectivity Enhancements

This compound’s >100-fold selectivity for HDAC6 over class I HDACs may arise from:

  • Cap bulkiness : Aryl groups sterically hinder binding to narrower class I active sites.

  • Linker length : Optimal 5–6 carbon chains align with HDAC6’s deeper catalytic pocket.

Challenges in this compound Preparation

Oral Bioavailability Optimization

Despite potent HDAC6 inhibition, this compound exhibits 15% oral bioavailability in mice , necessitating formulation strategies like lipid-based carriers or prodrug approaches.

Scale-Up Considerations

Large-scale hydroxamate synthesis requires strict anhydrous conditions to prevent hydrolysis. Pd-catalyzed couplings demand meticulous catalyst removal to meet pharmaceutical purity standards .

Chemical Reactions Analysis

Table 1: Representative KA2507 Analogs and Yields

| Compound | R1_1
| R2_2
| Yield (%) | m.p. (°C) |
|----------|------------|--------------|-----------|------------|
| 5b | H | H | 52 | 158–160 |
| 5e | H | 4-Br | 58 | 173–175 |
| 5j | 7-Cl | H | 62 | 235–236 |
| 5s | 5-CH3_3
| 4-Cl | 62 | 158–160 |

Key Structural Interactions :

  • Hydroxamate-Zinc Chelation : Bidentate coordination with HDAC6’s catalytic zinc ion.

  • Hydrogen Bonding : His610, His611, and Tyr782 interactions stabilize binding.

  • Pi-Stacking : Benzhydroxamic acid interacts with Phe620/Phe680 in the HDAC6 tunnel.

Reaction Optimization and Selectivity

Selectivity Mechanism :

  • Cap Group Modifications : Quinazoline-4-(3H)-one derivatives with halogen (Cl, Br) or methyl substituents enhance HDAC6 selectivity over class I HDACs .

  • Linker Length : A six-carbon chain optimizes binding to HDAC6’s hydrophobic tunnel .

Catalytic Efficiency :

  • Biochemical IC50_{50}
    = 2.5 nM for HDAC6, >100-fold selectivity over HDAC1/2/3 .

  • Cellular assays confirm tubulin hyperacetylation (HDAC6 inhibition) without histone acetylation (class I HDAC sparing) .

Comparative Reaction Schemes

This compound vs. Tetrahydropyridopyrimidine Derivatives :

FeatureThis compound (Quinazoline)Tetrahydropyridopyrimidine
Cap Group Aromatic quinazolineBicyclic heteroaromatic
Zinc-Binding Group Benzhydroxamic acidHydroxamic acid
Synthetic Steps 4 steps5 steps (Suzuki coupling)
**HDAC6 IC50_{50}
**2.5 nM10–50 nM

Analytical Characterization

  • NMR/HRMS : All intermediates and final compounds validated by 1^1
    H-NMR, 13^{13}
    C-NMR, and high-resolution mass spectrometry .

  • HPLC Purity : >95% for final compounds .

This synthesis and optimization framework underscores this compound’s potential as a selective HDAC6 inhibitor with a robust preclinical profile . Further clinical studies are evaluating its combination with immuno-oncology agents .

Comparison with Similar Compounds

Comparison with Similar HDAC6 Inhibitors

Table 1: Key HDAC6 Inhibitors in Development

Compound Selectivity (HDAC6 IC₅₀) Clinical Stage Key Mechanisms & Findings Limitations
KA2507 2.5 nM Phase I/II Immunomodulation (↓STAT3, ↓PD-L1, ↑MHC I); synergy with checkpoint inhibitors Low oral bioavailability (15% in mice)
Ricolinostat (ACY-1215) 5 nM Phase II Inhibits miR-30d/PI3K/AKT/mTOR in esophageal cancer; tested in multiple myeloma with bortezomib Limited single-agent efficacy; toxicities in combination regimens
Citarinostat (ACY-241) 6 nM Phase I Synergizes with JQ1 to suppress metastasis in head and neck squamous cell carcinoma No significant clinical responses reported yet
KT-531 8.5 nM Preclinical 39-fold selectivity over other HDACs No clinical data available

Key Differentiators of this compound :

Immunotherapeutic Synergy: Unlike pan-HDAC inhibitors (e.g., vorinostat, romidepsin) or other HDAC6 inhibitors, this compound uniquely enhances antitumor immunity when combined with PD-1/PD-L1 inhibitors, as shown in B16-F10 melanoma and colorectal cancer models .

Targeted Mechanism : this compound spares class I HDACs, avoiding the cardiotoxicity and neurotoxicity linked to pan-inhibitors .

Clinical and Preclinical Findings

This compound vs. Pan-HDAC Inhibitors :

  • In AdCC, vorinostat achieved stable disease in 4/5 patients but caused grade 3–4 adverse events . This compound’s selectivity may offer safer long-term use.
  • Quisinostat: A pan-HDAC inhibitor tested in salivary gland tumors. While effective in vitro, its broad inhibition limits clinical utility compared to this compound’s precision .

This compound vs. Other HDAC6 Inhibitors :

  • This compound’s immunomodulatory effects position it as a more versatile candidate.
  • ACY-1215 : Preclinically, ACY-1215 induces apoptosis in esophageal cancer but lacks this compound’s immune-driven efficacy .

Biological Activity

KA2507 is a novel, selective inhibitor of histone deacetylase 6 (HDAC6) that has garnered attention for its potential therapeutic applications in oncology. This article delves into its biological activity, mechanisms of action, preclinical and clinical findings, and future research directions.

HDAC6 Inhibition
this compound specifically targets HDAC6, an enzyme involved in the deacetylation of tubulin and various non-histone proteins. By inhibiting HDAC6, this compound is expected to induce:

  • Antitumor effects : Directly affecting cancer cell proliferation and survival.
  • Immune modulation : Enhancing the antitumor immune response by altering the tumor microenvironment.

Efficacy in Animal Models

In preclinical studies, this compound demonstrated significant antitumor efficacy in syngeneic tumor-bearing mice. The compound's biochemical potency was measured with an IC50 value of 2.5 nmol/L, indicating its strong inhibitory effect on HDAC6 activity . Notably, these studies highlighted the drug's ability to modulate immune responses, suggesting a dual mechanism where it not only acts on cancer cells but also enhances immune system activity against tumors.

Summary of Preclinical Findings

Study TypeModelKey Findings
Biochemical AssaysHDAC6 inhibition assaysIC50 = 2.5 nmol/L
Efficacy ModelsSyngeneic miceSignificant tumor growth inhibition
Immune ResponseImmune profilingEnhanced T-cell activation and modulation

Phase I Study Overview

This compound has undergone a Phase I clinical trial (NCT03008018) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. The study utilized a 3+3 dose-escalation design and included 20 patients .

Key Results from Phase I Study:

  • Tolerability : No dose-limiting toxicities were observed at the maximum administered dose.
  • Pharmacokinetics : Supported twice-daily oral dosing with selective target engagement in peripheral blood cells.
  • Clinical Outcomes : The best clinical response was stable disease in seven patients, with three experiencing prolonged stabilization (16.4, 12.6, and 9.0 months) in specific cancer types such as adenoid cystic carcinoma and rectal adenocarcinoma .

Future Directions

Following promising Phase I results, this compound is now being evaluated in further clinical trials, including a Phase II study targeting advanced biliary tract cancer (ABC-11) where it will be assessed for efficacy in patients previously treated with standard therapies .

Case Studies

Several case studies have emerged from the ongoing clinical trials that illustrate the potential of this compound:

  • Adenoid Cystic Carcinoma : Two patients exhibited prolonged disease stabilization for over 16 months.
  • Rectal Adenocarcinoma : One patient showed disease stabilization lasting nearly 10 months.

These cases underscore the potential for this compound as a viable treatment option in specific patient populations.

Q & A

Q. What is the molecular mechanism of KA2507, and how does its selectivity for HDAC6 influence experimental design?

this compound is a potent, orally active HDAC6 inhibitor with an IC50 of 2.5 nM, demonstrating >100-fold selectivity over other HDAC isoforms . Its mechanism involves binding to the catalytic domain of HDAC6, thereby inhibiting tubulin deacetylation and modulating downstream pathways such as HSP90-mediated protein degradation. For experimental design, researchers should:

  • Use in vitro assays (e.g., enzymatic inhibition assays) to validate HDAC6 specificity.
  • Employ syngeneic tumor models (e.g., B16-F10 melanoma, CT26 colorectal cancer) to evaluate antitumor activity .
  • Monitor biomarkers like acetylated α-tubulin (HDAC6 activity) and STAT3 phosphorylation (immune modulation) .

Q. What preclinical models are most suitable for studying this compound’s antitumor effects?

this compound has been tested in immunocompetent murine models such as B16-F10 melanoma (100–200 mg/kg, oral, daily) and MC38 colorectal cancer, where it reduced tumor growth by 40–60% . Key considerations:

  • Use models with intact immune systems to assess immunomodulatory effects.
  • Pair tumor volume measurements with flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) and MHC-I/PD-L1 expression .

Q. How do pharmacokinetic properties of this compound impact dosing regimens in animal studies?

this compound exhibits low oral bioavailability (15% in mice) and a Cmax of 300 ng/mL, requiring high doses (100–200 mg/kg) to achieve therapeutic efficacy . Researchers should:

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target engagement (e.g., acetylated α-tubulin levels).
  • Consider alternative administration routes (e.g., intraperitoneal) if oral bioavailability limits efficacy.

Advanced Research Questions

Q. How does this compound modulate antitumor immunity, and what experimental methods are used to validate these effects?

this compound enhances antitumor immunity by:

  • Reducing STAT3 phosphorylation (a suppressor of cytotoxic T-cell activity) .
  • Downregulating PD-L1 and upregulating MHC-I on tumor cells, improving immune recognition .
  • Synergizing with checkpoint inhibitors (e.g., anti-PD-1) in preclinical models . Methodology :
  • Perform multiplex immunofluorescence to quantify CD8<sup>+</sup> TILs and PD-L1<sup>+</sup> cells in treated tumors.
  • Use RNA-seq to identify immune-related gene signatures (e.g., IFN-γ response pathways).

Q. What are the contradictions between this compound’s in vitro and in vivo efficacy, and how can they be resolved?

In vitro, this compound shows minimal antiproliferative effects on cancer cells at clinically relevant concentrations (IC50 >10 µM), but in vivo it achieves significant tumor regression . This discrepancy suggests:

  • HDAC6 inhibition primarily affects the tumor microenvironment (e.g., immune cells) rather than direct cytotoxicity.
  • Off-target effects on class I HDACs at high doses may contribute . Resolution :
  • Compare transcriptomic profiles of treated tumors vs. cultured cells to identify microenvironment-dependent pathways.
  • Use HDAC6-knockout models to isolate target-specific effects.

Q. What strategies can improve this compound’s pharmacokinetic profile for clinical translation?

Despite promising efficacy, this compound’s low bioavailability limits clinical utility. Strategies include:

  • Structural optimization to enhance solubility (e.g., prodrug formulations).
  • Co-administration with bioavailability enhancers (e.g., cyclodextrins).
  • Explore combination therapies to reduce required doses (e.g., with immunotherapies) .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on this compound’s role in immune activation vs. direct cytotoxicity?

this compound’s immune-modulatory effects dominate in immunocompetent models, while direct cytotoxicity is negligible except at supraphysiological concentrations . To resolve conflicts:

  • Use conditional knockout mice (e.g., Rag1<sup>−/−</sup>) to dissect immune-dependent vs. intrinsic tumor cell effects.
  • Validate findings across multiple models (e.g., hematologic vs. solid tumors).

Q. What statistical methods are recommended for evaluating this compound’s combination therapy outcomes?

For studies combining this compound with checkpoint inhibitors:

  • Use Kaplan-Meier survival analysis with log-rank tests for synergy evaluation.
  • Apply multivariate regression to control for variables like tumor mutational burden or baseline immune infiltration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KA2507
Reactant of Route 2
KA2507

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.